molecular formula C16H22N6 B6444360 N,N-dimethyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine CAS No. 2549055-21-0

N,N-dimethyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine

Cat. No. B6444360
M. Wt: 298.39 g/mol
InChI Key: UVFIWCMEOQHJTG-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine (DM2PP) is a chemical compound belonging to the class of pyridinium derivatives. It is a heterocyclic amine composed of nitrogen, carbon, and hydrogen atoms. DM2PP has been studied extensively due to its potential applications in several areas, such as medicine, pharmaceutical sciences, and biotechnology. This compound has been found to possess several unique properties, such as antioxidant and antifungal activities, which make it a promising candidate for new drug development.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N,N-dimethyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine involves the reaction of 4-(pyridin-4-ylmethyl)piperazine with N,N-dimethyl-4-chloropyrimidin-2-amine in the presence of a base to form the desired product.

Starting Materials
4-(pyridin-4-ylmethyl)piperazine, N,N-dimethyl-4-chloropyrimidin-2-amine, Base (e.g. potassium carbonate), Solvent (e.g. DMF)

Reaction
Step 1: Dissolve 4-(pyridin-4-ylmethyl)piperazine and N,N-dimethyl-4-chloropyrimidin-2-amine in a suitable solvent (e.g. DMF)., Step 2: Add a base (e.g. potassium carbonate) to the reaction mixture and stir at room temperature for several hours., Step 3: Purify the crude product by column chromatography to obtain N,N-dimethyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine as a solid.

Scientific Research Applications

N,N-dimethyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine has been studied extensively for its potential applications in several areas, such as medicine, pharmaceutical sciences, and biotechnology. This compound has been found to possess several unique properties, such as antioxidant and antifungal activities, which make it a promising candidate for new drug development. N,N-dimethyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine has also been used as a reagent for the synthesis of other compounds, such as quinolines and pyridines. Additionally, the compound has been investigated for its potential use as an anti-inflammatory agent and for its ability to inhibit the growth of cancer cells.

Mechanism Of Action

The mechanism of action of N,N-dimethyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine is not yet fully understood, but several studies have suggested that the compound may act as an antioxidant and antifungal agent. It is believed that the compound may scavenge free radicals, which are highly reactive molecules that can damage cells and cause oxidative stress. Additionally, it is believed that the compound may interfere with the growth and replication of fungal cells by disrupting their cell membranes.

Biochemical And Physiological Effects

N,N-dimethyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine has been found to possess several biochemical and physiological effects, such as antioxidant and antifungal activities. Additionally, the compound has been investigated for its potential use as an anti-inflammatory agent and for its ability to inhibit the growth of cancer cells. In animal studies, N,N-dimethyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine has been found to reduce inflammation and improve wound healing. The compound has also been found to possess anti-tumor activity in certain cancer cell lines.

Advantages And Limitations For Lab Experiments

The advantages of using N,N-dimethyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine in laboratory experiments include its low cost, ease of synthesis, and its wide range of potential applications. Additionally, the compound is relatively stable and can be stored for long periods of time without significant degradation. The main limitation of using N,N-dimethyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine in laboratory experiments is that the compound is not yet fully understood and its mechanism of action is not yet fully elucidated.

Future Directions

The potential applications of N,N-dimethyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine are still being explored, and there are several possible future directions for research. One possible direction is to further investigate the compound’s mechanism of action and its potential use as an anti-inflammatory and anti-tumor agent. Additionally, further research could be conducted to explore the compound’s potential use in the synthesis of other compounds, such as quinolines and pyridines. Finally, more studies could be conducted to investigate the compound’s potential use as an antioxidant and antifungal agent.

properties

IUPAC Name

N,N-dimethyl-2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6/c1-20(2)15-5-8-18-16(19-15)22-11-9-21(10-12-22)13-14-3-6-17-7-4-14/h3-8H,9-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVFIWCMEOQHJTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)N2CCN(CC2)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine

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